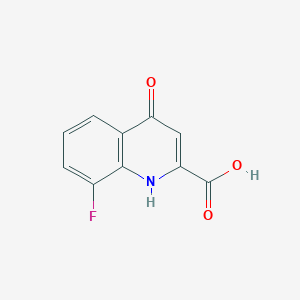

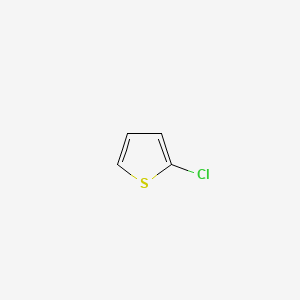

![molecular formula C7H17N3O B1346755 N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide CAS No. 1016800-40-0](/img/structure/B1346755.png)

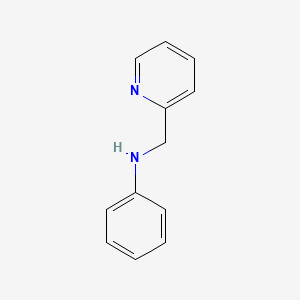

N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

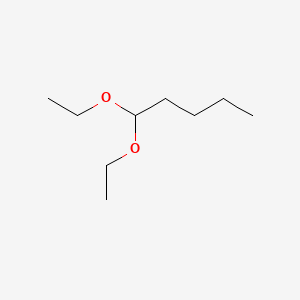

N-[2-(Dimethylamino)ethyl]-2-(methylamino)acetamide (DMAEA) is an amide derivative of dimethylaminoethanol (DMAE) and methylaminoacetate (MAA). It is a versatile compound that has been used in a wide range of scientific research applications. It has been found to have a variety of biochemical and physiological effects, which have led to its use in a number of different laboratory experiments.

Applications De Recherche Scientifique

Synthesis and Modification Techniques

- A study detailed improvements in the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, highlighting the development of safer, cost-effective, and scalable production methods with high yield and purity, applicable in industrial settings for various acetamide derivatives (Gong Fenga, 2007).

- Research on the quaternization of 2-(Dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers has led to the development of novel cationic diblock copolymers with reversible pH-, salt-, and temperature-induced micellization in aqueous media, showing potential for targeted drug delivery systems (V. Bütün, S. Armes, N. Billingham, 2001).

Biological and Environmental Applications

- A study on the formation of supramolecular assemblies from amphiphilic derivatives of N-methyl glycine and N,N dimethyl β-alanine demonstrated the potential of these assemblies in biomedical applications, including drug delivery and tissue regeneration, due to their non-cytotoxic nature and ability to form structures like nano and microfibers under various conditions (Nicole M. Cutrone et al., 2017).

- Another research focused on the enhancement of molecular imprinted polymers with organic fillers on bagasse cellulose fibers, incorporating derivatives of acetamide for improved biocompatibility and environmental applications, showing potential for antimicrobial activities and elucidation of molecular docking studies (Asmaa M. Fahim, Ehab E. Abu-El Magd, 2021).

Analytical and Chemical Studies

- Investigations into the selective quaternization of acetamide derivatives have led to the creation of polymerizable tertiary amines with specific response groups, providing an efficient synthesis method for compounds containing tertiary amine structures, which could be useful in the development of responsive materials and sensors (Qiu-hua Sun et al., 2021).

- A study on the synthesis of new 2-(Oxiran-2-yl)-1,3-oxazoles from acetamide derivatives revealed a method for regioselectively alkylating aliphatic dimethylamino groups, with potential applications in synthetic organic chemistry and material science (O. Shablykin et al., 2018).

Propriétés

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3O/c1-8-6-7(11)9-4-5-10(2)3/h8H,4-6H2,1-3H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCSJVHTLNDBLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NCCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.